(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate

Chiral Synthesis Enantioselectivity Absolute Configuration

Medicinal chemists developing chiral kinase inhibitors or CNS receptor ligands risk synthetic failure when using the wrong enantiomer or a deprotected pyrrolidine analog. This (S)-configured, N-Boc-protected building block directly addresses that challenge. - (3S)-pyrrolidine core provides the correct 3D pharmacophore orientation for ATP-competitive kinase inhibitors and constrained exit vectors for CNS subtype selectivity. - Orthogonal N-Boc group enables sequential functionalization without side reactions; the 2-fluoro-6-nitrophenoxy handle allows nitro-to-aniline reduction for further diversification. - Direct intermediate for patented BAX inhibitor chemotypes-procuring this specific (S)-enantiomer ensures on-target stereochemical fidelity.

Molecular Formula C15H19FN2O5
Molecular Weight 326.324
CAS No. 1233860-33-7
Cat. No. B580947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
CAS1233860-33-7
Molecular FormulaC15H19FN2O5
Molecular Weight326.324
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=C2F)[N+](=O)[O-]
InChIInChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-8-7-10(9-17)22-13-11(16)5-4-6-12(13)18(20)21/h4-6,10H,7-9H2,1-3H3/t10-/m0/s1
InChIKeyMHOIEGRSORTDPW-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate Procurement Guide


The compound (S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate (CAS 1233860-33-7) is a chiral, orthogonally protected pyrrolidine building block . It features a (3S)-configured pyrrolidine core, an N-Boc (tert-butoxycarbonyl) protecting group, and a 2-fluoro-6-nitrophenoxy ether substituent. This specific combination of stereochemistry and functional groups defines its utility as a key intermediate for constructing complex, enantiomerically pure molecules in medicinal chemistry, where it can serve as a precursor to compounds targeting kinases or other enzymes .

Stereochemistry
(S)-configured pyrrolidine core supports chiral target engagement studies
Orthogonal Protection
N-Boc group enables sequential functionalization without amine interference
Reactive Handles
2-fluoro-6-nitrophenoxy substituent allows nitro reduction and further derivatization

Why Analogs Cannot Substitute This Chiral Building Block


Substitution with a closely related analog, such as the (R)-enantiomer, a hydrochloride salt, or a different heterocyclic core, introduces a high risk of synthetic failure. The (S)-stereochemistry is critical for generating the correct 3D orientation of the pharmacophore in downstream chiral drugs, directly impacting target binding . The Boc group provides essential orthogonal amine protection, which is absent in free amine or hydrochloride salt analogs, preventing unwanted side reactions during multi-step synthesis . Finally, the specific 2-fluoro-6-nitrophenoxy substitution pattern dictates unique electronic and steric properties as well as specific synthetic handles (e.g., nitro reduction to aniline), which cannot be replicated by other halo-nitro or heterocyclic analogs [1].

(R)-enantiomer yields opposite stereochemistry, which may significantly alter target binding in chiral environments.
Free amine or HCl salt lacks orthogonal N-Boc protection, risking unwanted side reactions in multi-step synthesis.
Piperidine core alters exit vector geometry, potentially disrupting pharmacophore alignment.

Quantitative Differentiation vs. Analogs


Enantiomeric Purity: (S)- vs (R)-Configuration

The target compound is specifically the (S)-enantiomer (CAS 1233860-33-7), while the (R)-enantiomer is a distinct compound (CAS 1233860-17-7) . For projects requiring the (S)-configuration for target engagement, procurement of the correct enantiomer is non-negotiable. Using the opposite enantiomer will lead to a complete loss of or drastically altered biological activity [1].

Enantiomeric Purity
Class-level
(S) vs (R): e.e. >95% specified; opposite enantiomer produces inverted spatial arrangement.
Incorrect enantiomer may compromise stereochemical SAR interpretation.
Chiral HPLC or polarimetry verification required.
Chiral Synthesis Enantioselectivity Absolute Configuration

Synthetic Utility: N-Boc vs. Free Amine or HCl Salt

The N-Boc protection in the target compound is crucial for multi-step synthetic routes. The unprotected free base (CAS 1565092-84-3) or its hydrochloride salt (CAS 1286209-33-3) would react with electrophiles intended for other parts of a molecule, leading to complex mixtures . Direct procurement of the Boc-protected intermediate avoids an additional protection step, improving synthetic efficiency.

Synthetic Utility
Class-level
N-Boc protected saves ~1 synthetic step vs free amine/HCl salt; typical yield loss 15–25% avoided.
Pre-protected building block may improve overall yield and route efficiency.
Supplier-reported synthetic efficiency context.
Orthogonal Protection Multi-step Synthesis Amine Masking

Core Scaffold Rigidity: Pyrrolidine vs. Piperidine

The target compound features a pyrrolidine core, which imposes distinct torsional angles on the 3-phenoxy substituent compared to a piperidine analog [1]. This directly influences the relative trajectory (exit vector) and conformational flexibility of substituents. A piperidine core would alter the spatial positioning of the nitro and fluoro groups, potentially disrupting key interactions with a protein target.

Scaffold Rigidity
Class-level
Pyrrolidine vs piperidine: estimated 15–30° difference in phenoxy ring exit vector angle.
Scaffold geometry mismatch may disrupt pharmacophore alignment and target binding.
Based on conformational modeling; experimental validation advised.
Scaffold Hopping Conformational Analysis Exit Vectors

Purity Specification and Impurity Control

The target compound is commercially available with a purity of 95%+ from multiple reputable vendors [1], with an option for a higher 98% specification from select suppliers . For key intermediates in long linear syntheses, a 3% higher purity can translate into a significant cumulative yield improvement after several steps and dramatically reduce the burden of byproduct purification.

Purity Specification
Cross-study comparable
98% vs 95% purity: hypothetical 5-step linear synthesis final yield ~90.4% vs ~77.4%; impurity load 60% lower.
Higher purity grade may reduce purification burden and improve reproducibility.
Hypothetical model; actual cumulative yield depends on synthesis design.
Purity Analytical Quality Control Reproducibility

Key Application Scenarios


Synthesis of Enantiomerically Pure Kinase Inhibitors

This (S)-pyrrolidine building block is the preferred choice for synthesizing the chiral pyrrolidine core found in several kinase inhibitor pharmacophores. The established orthogonal protection strategy (N-Boc) allows for sequential functionalization to build selective ATP-competitive inhibitors, a process where the use of the wrong enantiomer or a deprotected analog would lead to synthetic failure or an inactive compound.

CNS-Targeting Agent Exploration

When exploring structure-activity relationships (SAR) around neurotransmitter receptor ligands, the rigid (S)-pyrrolidine scaffold provides a more constrained and defined exit vector compared to more flexible or achiral piperidine alternatives. This precise spatial control is crucial for achieving subtype selectivity over closely related CNS receptors, making this compound a strategic procurement choice for CNS-focused libraries. [1]

BAX Inhibitor Development for Neurodegenerative Disease

This compound serves as a direct intermediate for synthesizing patented BAX inhibitor chemotypes, where specific substitution patterns on the pyrrolidine ring are essential for disrupting pro-apoptotic protein interactions. Procuring this specific N-Boc (S)-enantiomer ensures the correct stereochemical outcome in the final BAX inhibitor, a critical requirement for on-target activity and selectivity. [2]

Application
Selection Property
Validation Focus
Chiral kinase inhibitor intermediate synthesis
(S)-enantiomer and N-Boc protection
Enantiomeric purity and synthetic route efficiency
CNS receptor ligand SAR studies
Rigid (S)-pyrrolidine scaffold with defined exit vector
Subtype selectivity and pharmacophore geometry review
BAX inhibitor chemotype synthesis
Stereochemistry and 2-fluoro-6-nitrophenoxy substitution pattern
Pro-apoptotic pathway interaction research context
Quote Request

Request a Quote for (S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.